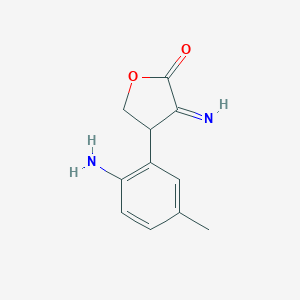![molecular formula C20H19N3O2S2 B292434 ethyl 5-phenyl-2-{[(pyridin-3-ylmethyl)carbamothioyl]amino}thiophene-3-carboxylate](/img/structure/B292434.png)
ethyl 5-phenyl-2-{[(pyridin-3-ylmethyl)carbamothioyl]amino}thiophene-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ethyl 5-phenyl-2-{[(pyridin-3-ylmethyl)carbamothioyl]amino}thiophene-3-carboxylate is a complex organic compound with a unique structure that combines phenyl, pyridinyl, and thiophene moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-phenyl-2-{[(pyridin-3-ylmethyl)carbamothioyl]amino}thiophene-3-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common synthetic routes include:
Formation of the thiophene ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the phenyl group: This step often involves a Friedel-Crafts acylation reaction.
Attachment of the pyridinylmethyl group: This can be done through nucleophilic substitution reactions.
Final esterification: The ethyl ester group is introduced through esterification reactions using ethanol and an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
ethyl 5-phenyl-2-{[(pyridin-3-ylmethyl)carbamothioyl]amino}thiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the pyridinylmethyl group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or amines.
Aplicaciones Científicas De Investigación
ethyl 5-phenyl-2-{[(pyridin-3-ylmethyl)carbamothioyl]amino}thiophene-3-carboxylate has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the production of advanced materials, such as conductive polymers and organic semiconductors.
Mecanismo De Acción
The mechanism of action of ethyl 5-phenyl-2-{[(pyridin-3-ylmethyl)carbamothioyl]amino}thiophene-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
ethyl 5-phenyl-2-{[(pyridin-3-ylmethyl)carbamothioyl]amino}thiophene-3-carboxylate: Similar compounds include other thiophene derivatives with different substituents on the phenyl or pyridinyl groups.
5-Amino-pyrazoles: These compounds share some structural similarities and are also used in the synthesis of heterocyclic compounds.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C20H19N3O2S2 |
|---|---|
Peso molecular |
397.5 g/mol |
Nombre IUPAC |
ethyl 5-phenyl-2-(pyridin-3-ylmethylcarbamothioylamino)thiophene-3-carboxylate |
InChI |
InChI=1S/C20H19N3O2S2/c1-2-25-19(24)16-11-17(15-8-4-3-5-9-15)27-18(16)23-20(26)22-13-14-7-6-10-21-12-14/h3-12H,2,13H2,1H3,(H2,22,23,26) |
Clave InChI |
MSBOLPNHRZAJFS-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=S)NCC3=CN=CC=C3 |
SMILES canónico |
CCOC(=O)C1=C(SC(=C1)C2=CC=CC=C2)NC(=S)NCC3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(4-chlorophenyl)-7-oxo-3,4-diphenyl-2,7-dihydro-6H-pyrazolo[3,4-d]pyridazin-6-yl]acetamide](/img/structure/B292352.png)
![ethyl (3E)-7-imino-2-oxo-3-[(4-sulfamoylphenyl)hydrazinylidene]-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B292354.png)
![ethyl (3Z)-2-amino-3-[(4-ethoxyphenyl)hydrazinylidene]-7-iminopyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B292355.png)
![ethyl (3Z)-2-amino-7-imino-3-[[3-(trifluoromethyl)phenyl]hydrazinylidene]pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B292356.png)
![(3Z)-2-amino-3-[(2-fluorophenyl)hydrazinylidene]-7-imino-5-methylpyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B292357.png)
![ethyl (3E)-7-imino-3-[(4-methylphenyl)hydrazinylidene]-2-oxo-1H-pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B292360.png)
![2-[(5-methyl-2-furyl)methylene]-3,4-dihydro-1(2H)-naphthalenone](/img/structure/B292361.png)



![2-(4-methylphenyl)-3,4-diphenyl-6-[2-(1-pyrrolidinyl)ethyl]-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B292368.png)
![2-(3-chlorophenyl)-6-isopropyl-3,4-diphenyl-2,6-dihydro-7H-pyrazolo[3,4-d]pyridazin-7-one](/img/structure/B292369.png)
![2-(4-chlorophenyl)-3,4-dimethyl-7-(4-methyl-1-piperazinyl)-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B292371.png)
![2,3,4-triphenyl-7-(1-piperidinyl)-2H-pyrazolo[3,4-d]pyridazine](/img/structure/B292373.png)
